molecular formula C12H13IN2O B8421601 2-Butyl-6-iodoquinazolin-4(1H)-one

2-Butyl-6-iodoquinazolin-4(1H)-one

Cat. No.: B8421601
M. Wt: 328.15 g/mol
InChI Key: SWFUFDXHXYGRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-6-iodoquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C12H13IN2O and its molecular weight is 328.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

2-butyl-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C12H13IN2O/c1-2-3-4-11-14-10-6-5-8(13)7-9(10)12(16)15-11/h5-7H,2-4H2,1H3,(H,14,15,16)

InChI Key

SWFUFDXHXYGRJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=C(C=C2)I)C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1500 g of N-valeryl-5-iodoanthranilic acid in 14.5 L of N,N-dimethylformamide is added under nitrogen, 660 mL of triethylamine. The resulting solution is cooled to 0° to 5° C. and 432 mL of ethyl chloroformate added over 10 minutes at a rate to maintain the temperature below 10° C. The reaction mixture is heated to 35° to 50° C. for 2 hours until the evolution of carbon dioxide ceases. Analysis of a small aliquot of the reaction mixture by GC/MS indicates 93.7% (area %) conversion. The reaction mixture is cooled to 10°-15° C. and 5.0 L of concentrated ammonium hydroxide added over 10 minutes. The resulting slurry is then heated at 60°-70° C. for 14 hours. To the reaction mixture is added 10 L of water and the resulting slurry cooled to ambient temperature and filtered. The recovered solid is washed with 3 L of a 1:1 water-N,N-dimethylformamide solution followed by two 3 L water washes. The solid is dried at 50° C. to give 803 g (56.7%) of the desired product. The purity is 100% as analyzed by GC/MS.
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
14.5 L
Type
solvent
Reaction Step One
Quantity
432 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 L
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six
Yield
56.7%

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